molecular formula C20H10Br2ClFN2O2 B11557568 2,4-dibromo-6-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

2,4-dibromo-6-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

Cat. No.: B11557568
M. Wt: 524.6 g/mol
InChI Key: IHDKOMDVQHJYPA-UHFFFAOYSA-N
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Description

2,4-dibromo-6-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is a complex organic compound characterized by its multiple halogen substitutions and a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-6-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol typically involves multi-step organic reactions One common method includes the bromination of a phenol derivative followed by the formation of the benzoxazole ring through a cyclization reaction

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-dibromo-6-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, fluorine) can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The phenolic group can be oxidized to a quinone, and the imino group can be reduced to an amine.

    Cyclization: The compound can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone for halogen exchange.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce quinones.

Scientific Research Applications

2,4-dibromo-6-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and potential biological activity.

    Materials Science: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to undergo various chemical modifications.

    Biological Studies: Investigated for its potential effects on biological systems, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 2,4-dibromo-6-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol involves its interaction with specific molecular targets. The compound’s halogenated phenol and benzoxazole moieties can interact with enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dibromo-6-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is unique due to its combination of halogen substitutions and the presence of a benzoxazole ring. This structure provides distinct chemical properties and potential biological activities that differentiate it from other similar compounds.

Properties

Molecular Formula

C20H10Br2ClFN2O2

Molecular Weight

524.6 g/mol

IUPAC Name

2,4-dibromo-6-[[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol

InChI

InChI=1S/C20H10Br2ClFN2O2/c21-11-5-10(19(27)15(22)6-11)9-25-13-2-4-18-17(8-13)26-20(28-18)14-3-1-12(24)7-16(14)23/h1-9,27H

InChI Key

IHDKOMDVQHJYPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N=CC3=C(C(=CC(=C3)Br)Br)O)N=C(O2)C4=C(C=C(C=C4)F)Cl

Origin of Product

United States

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